molecular formula C14H13NO B1299432 2-Anilinoacetophenone CAS No. 5883-81-8

2-Anilinoacetophenone

Cat. No. B1299432
CAS RN: 5883-81-8
M. Wt: 211.26 g/mol
InChI Key: BBFMQHFJAVOYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO . It is also known as 2’-Aminoacetophenone .


Synthesis Analysis

The synthesis of 2-Anilinoacetophenone involves several steps. One method involves the condensation of 2-anilinoacetophenone with R FCO 2Et on boiling in THF for 1 h in the presence of LiH using a 1:1.2 molar ratio of ketone to ester . Another method involves the reaction of 2-anilinoacetophenone with fluorinated esters .


Molecular Structure Analysis

The molecular structure of 2-Anilinoacetophenone consists of a benzene ring attached to an acetophenone group and an aniline group . The molecular weight of 2-Anilinoacetophenone is 211.26 g/mol.


Chemical Reactions Analysis

2-Anilinoacetophenone can undergo various chemical reactions. For instance, it can react with fluorinated esters to form N-phenyl-2-polyfluoroalkyl-4-quinolones . It can also participate in the synthesis of antifungal agents .


Physical And Chemical Properties Analysis

2-Anilinoacetophenone has a molecular weight of 211.26 g/mol. Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the search results.

Future Directions

The future directions of 2-Anilinoacetophenone research could involve exploring its potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of 2-Anilinoacetophenone .

properties

IUPAC Name

2-anilino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFMQHFJAVOYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360610
Record name 2-anilinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinoacetophenone

CAS RN

5883-81-8
Record name 2-anilinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of ω-bromoacetophenone are dissolved in 600 ml of absolute ethanol, followed by the dropwise addition at 20° C. of 100 g of aniline. On completion of the addition, the ω-anilinoacetophenone formed precipitates in crystalline form. Yield: 62 g=59%; m.p: 97°-99° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 102.44 grams (1.1 mol) of aniline in 500 mL of absolute ethanol stirring at 22° C. was added 99.52 grams (0.5 mol) of 2-bromoacetophenone while maintaining a reaction temperature of 22° C. The reaction was stirred for 1.5 hours at 22° C. during which time a light yellow precipitate formed. The crude product mixture was diluted with 200 mL of ethanol and the precipitated product was collected on a Buchner funnel and washed with 3×200 mL of ethanol, 1×200 mL water, and again 1×200 mL ethanol. The crude product was dried to afford 56.9 grams (0.27 mol, 54% yield) of 2-anilinoacetophenone, m. p.=98°-101° C.
Quantity
102.44 g
Type
reactant
Reaction Step One
Quantity
99.52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anilinoacetophenone
Reactant of Route 2
Reactant of Route 2
2-Anilinoacetophenone
Reactant of Route 3
Reactant of Route 3
2-Anilinoacetophenone
Reactant of Route 4
Reactant of Route 4
2-Anilinoacetophenone
Reactant of Route 5
Reactant of Route 5
2-Anilinoacetophenone
Reactant of Route 6
Reactant of Route 6
2-Anilinoacetophenone

Q & A

Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?

A1: Recent research demonstrates the versatility of 2-Anilinoacetophenone as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, 2-Anilinoacetophenone can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Q2: What are the advantages of using 2-Anilinoacetophenone in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?

A2: The use of 2-Anilinoacetophenone offers several benefits in the synthesis of these heterocycles:

  • Simplicity and Efficiency: The reactions employing 2-Anilinoacetophenone are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.
  • Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.